2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, also known as DT-13, is a novel compound that has been synthesized and studied for its potential applications in scientific research. DT-13 is a thiazole-containing compound that has been shown to have various biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant effects.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide demonstrate significant anticancer activities. Compounds synthesized by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl)acetamide have been tested against a variety of human tumor cell lines, showing high activity particularly against melanoma-type cell lines (Duran & Demirayak, 2012). Additionally, a series of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives have been developed as β-secretase (BACE-1) inhibitors, showing potential in treating Alzheimer's disease (Yan et al., 2017).
Antibacterial Properties
Certain derivatives of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide have been synthesized and found to possess significant antibacterial activity. These compounds were synthesized starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and have demonstrated considerable effectiveness against various bacterial strains (Ramalingam, Ramesh, & Sreenivasulu, 2019).
pKa Determination and Structural Analysis
The pKa values of some derivatives have been determined, which is crucial for understanding their chemical behavior and potential biological activities. The first protonation of these compounds occurs on the nitrogen at the imidazole ring, while the second occurs on the nitrogen at the benzothiazole ring, with pKa values varying significantly across different compounds (Duran & Canbaz, 2013).
Optoelectronic Properties
Studies on thiazole-based polythiophenes, incorporating molecules similar to 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, have revealed interesting optoelectronic properties. These properties are significant for applications in electronic devices and materials science (Camurlu & Guven, 2015).
Catalytic Applications
In a study, an acetamide derivative bearing terminal imidazole rings, similar in structure to 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, was synthesized and used in manganese(II) complexes for alkene epoxidation. This illustrates the potential of such compounds in catalysis (Serafimidou, Stamatis, & Louloudi, 2008).
properties
IUPAC Name |
2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c1-15-3-7-17(8-4-15)19-13-24-22(26(19)18-9-5-16(2)6-10-18)29-14-20(27)25-21-23-11-12-28-21/h3-13H,14H2,1-2H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHINLDAIQSGHIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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